2-bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide
Description
This compound features a benzamide core substituted with a bromine atom at the 2-position and an N-linked benzotriazole moiety. The benzotriazole ring is further substituted with a 4-chlorophenyl group at the 2-position and a methyl group at the 6-position. Its molecular formula is C20H13BrClN4O, with a molecular weight of 455.70 g/mol. The benzotriazole scaffold confers unique electronic properties due to its fused aromatic system containing three nitrogen atoms, which may enhance thermal stability and intermolecular interactions in biological or material science applications .
Properties
IUPAC Name |
2-bromo-N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrClN4O/c1-12-10-18-19(25-26(24-18)14-8-6-13(22)7-9-14)11-17(12)23-20(27)15-4-2-3-5-16(15)21/h2-11H,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBPRMJJMBUYKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CC=C3Br)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide typically involves the reaction of 4-chloroaniline with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products .
Scientific Research Applications
2-bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural differences and similarities between the target compound and related benzamide derivatives:
Key Observations
Heterocyclic Core Influence: The benzotriazole in the target compound provides a more electron-deficient aromatic system compared to benzoxazole (O/N heteroatoms) or benzimidazole (two N atoms). This may enhance binding to metal ions or biological targets via π-π stacking or halogen bonding .
Substituent Effects: Halogenation: Bromine and chlorine atoms are prevalent across all analogs, contributing to increased molecular weight and hydrophobic interactions. The trifluoromethyl group in enhances electronegativity and metabolic resistance. Methyl Groups: The 6-methyl substituent on the benzotriazole in the target compound may improve lipophilicity and membrane permeability compared to non-methylated analogs .
Molecular Weight and Complexity :
Inferred Functional Properties
- Material Science Applications: Benzotriazoles are known UV stabilizers; the bromine and methyl groups in the target compound may further optimize photostability compared to benzoxazole-based materials .
Biological Activity
2-bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes bromine and chlorine substituents as well as a benzotriazole moiety, which may contribute to its biological effects.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C21H15BrClN5OS
- Molecular Weight : 500.8 g/mol
The presence of halogens (bromine and chlorine) and the benzotriazole group are significant as they can influence the compound's reactivity and interaction with biological targets.
The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets, such as enzymes or receptors involved in various cellular pathways. The detailed mechanism may involve:
- Enzyme Inhibition : The compound may inhibit certain enzymes, leading to altered metabolic pathways.
- Receptor Modulation : It may bind to receptors, influencing signaling pathways associated with cell growth and proliferation.
Anticancer Properties
Research has indicated that compounds containing benzotriazole derivatives exhibit notable anticancer properties. For instance, studies have shown that related benzotriazole compounds can inhibit cancer cell proliferation in various cancer types, including breast cancer and leukemia. The mechanism often involves the induction of apoptosis or cell cycle arrest in cancer cells.
| Study Reference | Compound Tested | Cancer Type | Result |
|---|---|---|---|
| Benzotriazole Derivatives | Breast Cancer | Significant growth inhibition | |
| Various Benzotriazoles | NCI-60 Cell Lines | High growth inhibition across multiple lines |
Antimicrobial Activity
The antimicrobial activity of benzotriazole derivatives has also been explored. In vitro studies have demonstrated that these compounds can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents is thought to enhance this activity.
| Study Reference | Compound Tested | Bacterial Strain | MIC (µg/mL) |
|---|---|---|---|
| Halogenated Benzotriazoles | MRSA, MSSA | 12.5 - 25 | |
| Benzotriazole Derivatives | E. coli | Varies |
Case Studies and Research Findings
- Anticancer Activity : A study highlighted the effectiveness of a related benzotriazole compound in inhibiting the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The findings suggest that modifications in the molecular structure could enhance potency against specific cancer types.
- Antimicrobial Efficacy : Another research effort demonstrated that certain benzotriazole derivatives showed potent activity against resistant strains of bacteria, suggesting potential for development into new antimicrobial agents.
- Mechanistic Insights : Investigations into the biochemical pathways affected by these compounds have revealed that they can disrupt critical cellular functions, leading to reduced viability in targeted cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
